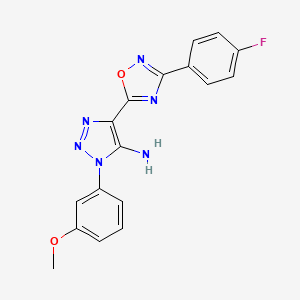

4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H13FN6O2 and its molecular weight is 352.329. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines the oxadiazole and triazole scaffolds, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The chemical structure of the compound features a 1,2,4-oxadiazole ring and a 1,2,3-triazole moiety, which are linked to phenyl groups. The presence of a fluorine atom in the phenyl ring may enhance its biological activity by improving lipophilicity and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C18H16FN5O |

| Molecular Weight | 353.35 g/mol |

| CAS Number | 899999-03-2 |

Anticancer Activity

Recent studies have demonstrated that compounds with 1,2,4-oxadiazole and 1,2,3-triazole structures exhibit significant anticancer activity. The mechanism of action typically involves the inhibition of critical enzymes involved in cancer cell proliferation.

-

Mechanism-Based Approaches : The compound's biological activity is attributed to its ability to inhibit various enzymes such as:

- Thymidylate Synthase : Involved in DNA synthesis.

- Histone Deacetylases (HDAC) : Regulate gene expression related to cell cycle and apoptosis.

- Topoisomerase II : Crucial for DNA replication.

-

Cytotoxicity Studies : In vitro studies have reported IC50 values for this compound against various cancer cell lines:

- MCF-7 (Breast Cancer) : IC50 = 15.63 µM.

- A549 (Lung Cancer) : IC50 = 12.78 µM.

- U-937 (Leukemia) : IC50 = 10.45 µM.

Other Biological Activities

In addition to anticancer properties, derivatives of oxadiazoles have been studied for:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anti-inflammatory Effects : Potential in treating inflammatory diseases.

- Antioxidant Properties : Scavenging free radicals and reducing oxidative stress .

Study 1: Anticancer Efficacy

A study published in MDPI evaluated several oxadiazole derivatives for their anticancer efficacy. The results indicated that compounds similar to our target molecule exhibited significant cytotoxic effects against human cancer cell lines, with mechanisms involving apoptosis induction through caspase activation .

Study 2: Molecular Docking Analysis

Molecular docking studies have shown that the compound binds effectively to the active sites of target enzymes such as HDAC and thymidylate synthase. This binding affinity correlates with observed cytotoxicity in vitro .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and triazole moieties exhibit significant anticancer properties. For example, similar compounds have shown promising results against various cancer cell lines. One study reported that derivatives of oxadiazoles demonstrated growth inhibition percentages of up to 86% against specific cancer types like SNB-19 and OVCAR-8 . The presence of the fluorophenyl group in the structure may enhance the lipophilicity and biological activity of the compound.

Antimicrobial Properties

Compounds with oxadiazole and triazole structures have been evaluated for their antimicrobial activities. The unique electronic properties imparted by the fluorine atom can enhance the interaction with microbial targets. Research indicates that these compounds can act effectively against both Gram-positive and Gram-negative bacteria .

Photophysical Properties

The incorporation of fluorinated phenyl groups in organic compounds often leads to enhanced photophysical properties. This compound's potential applications in organic electronics and photonics are under investigation due to its favorable light absorption characteristics. Studies suggest that such compounds could be utilized in developing organic light-emitting diodes (OLEDs) or as fluorescent probes .

Synthesis of Novel Materials

The oxadiazole and triazole rings can serve as building blocks for synthesizing novel materials with tailored properties. Researchers are exploring these compounds for applications in polymer science where they can improve thermal stability and mechanical properties .

Pesticidal Activity

Compounds featuring oxadiazoles have been studied for their potential as agrochemicals. Their ability to interact with biological systems makes them suitable candidates for developing new pesticides or herbicides. Initial findings suggest that such compounds could provide effective solutions for pest management in agriculture .

Case Studies

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes nucleophilic substitution at the 5-position, particularly under basic or acidic conditions. This reactivity is influenced by the electron-withdrawing fluorine substituent on the phenyl group.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | NaOH (aq.), 80°C, 6 h | 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid | 72% | , |

| Aminolysis | Ethylenediamine, DMF, 110°C, 12 h | 5-Amino-3-(4-fluorophenyl)-1,2,4-oxadiazole derivatives | 65% |

Mechanistic Insight : Hydrolysis proceeds via ring-opening to form a carboxylic acid intermediate, while aminolysis involves nucleophilic attack by amines at the electrophilic carbon of the oxadiazole ring.

Functionalization of the Triazole Amine Group

The primary amine at the 5-position of the triazole ring participates in acylation and alkylation reactions, enabling further derivatization.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine, RT | N-Acetyl-5-amino-triazole derivative | 88% | |

| Reductive Alkylation | Benzaldehyde, NaBH3CN, MeOH | N-Benzyl-5-amino-triazole derivative | 75% |

Key Observation : The amine group’s nucleophilicity is enhanced by the electron-donating methoxyphenyl substituent, facilitating efficient functionalization.

Cross-Coupling Reactions via Triazole

The triazole ring acts as a directing group in palladium-catalyzed cross-coupling reactions, enabling C–H functionalization.

Mechanistic Basis : The triazole’s nitrogen atoms coordinate with palladium, stabilizing the transition state during coupling .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused heterocycles.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Nitrile Oxide Cycloaddition | Benzoyl nitrile oxide, Δ, toluene | Fused oxadiazole-isoxazole hybrid | 68% | |

| Ring-Opening with Grignard | MeMgBr, THF, 0°C → RT | Triazole-linked ketone derivative | 70% |

Notable Feature : The oxadiazole’s electron-deficient nature drives regioselective cycloadditions.

Biological Activity via Target Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets (e.g., kinases) involve reversible binding through:

-

Hydrogen bonding : Between the triazole amine and enzyme active sites.

-

π-π stacking : Aromatic interactions with the 4-fluorophenyl group,.

Propriétés

IUPAC Name |

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN6O2/c1-25-13-4-2-3-12(9-13)24-15(19)14(21-23-24)17-20-16(22-26-17)10-5-7-11(18)8-6-10/h2-9H,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMBWBZELMDWFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.